molecular formula C16H16Cl2S3 B3048019 1-(2-Chloroethylsulfanyl)-4-[4-(2-chloroethylsulfanyl)phenyl]sulfanylbenzene CAS No. 152419-82-4

1-(2-Chloroethylsulfanyl)-4-[4-(2-chloroethylsulfanyl)phenyl]sulfanylbenzene

Cat. No. B3048019
CAS RN: 152419-82-4
M. Wt: 375.4 g/mol
InChI Key: IXPFKDUZHGXEES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloroethylsulfanyl)-4-[4-(2-chloroethylsulfanyl)phenyl]sulfanylbenzene, also known as CESB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CESB belongs to the class of organosulfur compounds, which are known to exhibit various biological activities.

Scientific Research Applications

Synthesis and Characterization

The compound has been studied in the context of synthesizing and characterizing various derivatives. For instance, sulfanilamide derivatives, including N-substituted ones, have been synthesized and characterized, employing techniques like IR, NMR, UV-Vis spectra, LCMS, HRMS, XRD, TG, and DSC. These studies have provided insights into their molecular conformation, hydrogen bond network properties, and thermal properties (Lahtinen et al., 2014).

Potential Antitumor Applications

Research into the antitumor potential of derivatives of this compound has been conducted. Substituted 2-aryl-5-phenyl-1,4-oxaselenines, derived from similar structures, have exhibited characteristics of potential antitumor agents (Amosova et al., 2014).

Advanced Materials Development

This compound has been implicated in the development of advanced materials. For example, transparent aromatic polyimides with high refractive indices and small birefringences were synthesized using derivatives, which are promising for applications requiring high-performance materials (Tapaswi et al., 2015).

Role in Organic Chemistry Reactions

The compound and its derivatives have been utilized in various organic chemistry reactions. For instance, they have been involved in cyclo- and Michael addition reactions, showcasing their utility in complex organic synthesis processes (Schotes & Mezzetti, 2011).

Antimicrobial Studies

Some studies have explored the antimicrobial properties of related compounds. For example, sulfanilamide derivatives were screened for antibacterial and antifungal activities against various strains, contributing to the understanding of their potential in antimicrobial applications (Lahtinen et al., 2014).

properties

IUPAC Name

1-(2-chloroethylsulfanyl)-4-[4-(2-chloroethylsulfanyl)phenyl]sulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2S3/c17-9-11-19-13-1-5-15(6-2-13)21-16-7-3-14(4-8-16)20-12-10-18/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPFKDUZHGXEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCCl)SC2=CC=C(C=C2)SCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389049
Record name GNF-Pf-2972
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloroethylsulfanyl)-4-[4-(2-chloroethylsulfanyl)phenyl]sulfanylbenzene

CAS RN

152419-82-4
Record name GNF-Pf-2972
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(2-Chloroethylsulfanyl)-4-[4-(2-chloroethylsulfanyl)phenyl]sulfanylbenzene
Reactant of Route 2
Reactant of Route 2
1-(2-Chloroethylsulfanyl)-4-[4-(2-chloroethylsulfanyl)phenyl]sulfanylbenzene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(2-Chloroethylsulfanyl)-4-[4-(2-chloroethylsulfanyl)phenyl]sulfanylbenzene
Reactant of Route 4
Reactant of Route 4
1-(2-Chloroethylsulfanyl)-4-[4-(2-chloroethylsulfanyl)phenyl]sulfanylbenzene
Reactant of Route 5
1-(2-Chloroethylsulfanyl)-4-[4-(2-chloroethylsulfanyl)phenyl]sulfanylbenzene
Reactant of Route 6
Reactant of Route 6
1-(2-Chloroethylsulfanyl)-4-[4-(2-chloroethylsulfanyl)phenyl]sulfanylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.